Cas no 18463-85-9 (Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl-)
18463-85-9 structure
Product Name:Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl-
Numero CAS:18463-85-9
MF:C15H14N4S
MW:282.363461017609
CID:143335
PubChem ID:29080
Update Time:2025-04-19
Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl-
- N,N-dimethyl-4-(6-benzothiazolylazo)aniline
- 4-[(E)-1,3-benzothiazol-6-yldiazenyl]-N,N-dimethylaniline
- 6-(PARA-DIMETHYLAMINOPHENYLAZO)-BENZOTHIAZOLE
- 6-DIMETHYLAMINOPHENYLAZOBENZOTHIAZOLE
- BT-6
- 6-[4-(Dimethylamino)phenylazo]benzothiazole
- 6-[(p-Dimethylaminophenyl)azo]benzothiazole
- N,N-dimethyl-p-(6-benzothiazolylazo)aniline
- BRN 5389277
- 6-((p-(Dimethylamino)phenyl)azo)benzothiazole
- 4-(6-Benzothiazolylazo)-N,N-dimethylbenzenamine
- CCRIS 4064
- BENZOTHIAZOLE, 6-((p-(DIMETHYLAMINO)PHENYL)AZO)-
- BT 6
- 6-(p-Dimethlaminophenylazo)benzothiazole
- N,N-Dimethyl-4(6'-benzthiazolylazo)aniline
- 6-(4-dimethylaminophenylazobenzothiazole)
- 4-(1,3-benzothiazol-6-yldiazenyl)-N,N-dimethylaniline
- DTXSID0075314
- 6-Dimethylaminophenylazobenzthiazole
- 6-(p-dimethylaminophenylazo)-benzothiazole
- N,N-Dimethyl-p-(6-benzthiazolylazo)aniline
- 18463-85-9
- Benzenamine, 4-(6-benzothiazolylazo)-N,N-dimethyl-
-
- Inchi: 1S/C15H14N4S/c1-19(2)13-6-3-11(4-7-13)17-18-12-5-8-14-15(9-12)20-10-16-14/h3-10H,1-2H3/b18-17+
- Chiave InChI: RRPLFUWADFBRTK-ISLYRVAYSA-N
- Sorrisi: S1C=NC2C=CC(=CC1=2)/N=N/C1C=CC(=CC=1)N(C)C
Proprietà calcolate
- Massa esatta: 282.093917
- Massa monoisotopica: 282.093917
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 339
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 69.1
- XLogP3: 4.3
Proprietà sperimentali
- Densità: 1.2493 (rough estimate)
- Punto di ebollizione: 467.6°C at 760 mmHg
- Punto di infiammabilità: 236.6°C
- Indice di rifrazione: 1.5700 (estimate)
Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl- Letteratura correlata
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
18463-85-9 (Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso